molecular formula C10H13NO B2425997 [3-(Oxetan-3-yl)phenyl]methanamine CAS No. 1545505-99-4

[3-(Oxetan-3-yl)phenyl]methanamine

Cat. No. B2425997
CAS RN: 1545505-99-4
M. Wt: 163.22
InChI Key: LXGMNBAQPZNCKT-UHFFFAOYSA-N
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Description

“[3-(Oxetan-3-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1545505-99-4 . It has a molecular weight of 163.22 and its IUPAC name is (3-(oxetan-3-yl)phenyl)methanamine .


Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening of an epoxide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound . This process involves the initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

A study by Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications. These derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic processes where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Antimicrobial Properties

Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. These compounds displayed variable degrees of antimicrobial activity (Visagaperumal et al., 2010).

Photocytotoxicity and Imaging

Basu et al. (2014) reported the synthesis of Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds. These complexes exhibited unprecedented photocytotoxicity in red light and were used for cellular imaging (Basu et al., 2014).

Transfer Hydrogenation Reactions

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions (Karabuğa et al., 2015).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized a series of novel Schiff bases of 3-aminomethyl pyridine as potential anticonvulsant agents. These bases were screened for anticonvulsant activity and showed promising results (Pandey & Srivastava, 2011).

Anticancer Activity

Mbugua et al. (2020) explored new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine. These complexes were studied for their anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

properties

IUPAC Name

[3-(oxetan-3-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGMNBAQPZNCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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